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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of

action, and preclinical development of GNE-3511, a potent, selective, and brain-penetrant

inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). GNE-3511 emerged from a targeted

drug discovery program aimed at mitigating neuronal degeneration.

Executive Summary
Dual Leucine Zipper Kinase (DLK) has been identified as a critical regulator of neuronal

degeneration in various contexts, including acute injury and chronic neurodegenerative

diseases.[1] GNE-3511 is a small molecule inhibitor developed by Genentech that potently and

selectively targets DLK.[1] Originating from a high-throughput screening hit, its di(pyridin-2-

yl)amine scaffold was optimized for central nervous system (CNS) drug-like properties,

resulting in a compound with excellent brain penetration and oral bioavailability.[1][2] Preclinical

studies have demonstrated that GNE-3511 provides robust, concentration-dependent

protection of neurons in vitro and dose-dependent efficacy in multiple in vivo models of

neurodegeneration, including glaucoma and Parkinson's disease.[1][3][4] Its mechanism is

linked to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade in

neuronal apoptosis and degeneration.[4] This guide details the quantitative data, experimental

methodologies, and signaling pathways central to the development of GNE-3511.
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The development of GNE-3511 was initiated to address the therapeutic potential of inhibiting

DLK for neurodegenerative disorders. The process began with a high-throughput screen that

led to the identification of an initial hit. Through structure-based drug design and a focus on

optimizing for CNS-compatible properties, the di(pyridin-2-yl)amine chemical series was

selected for its combination of potency and ability to penetrate the brain after oral dosing.[1][2]

This optimization campaign culminated in the synthesis of GNE-3511, which exhibited a

superior balance of metabolic stability, potency, and low efflux properties, making it a suitable

candidate for in vivo evaluation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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